6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline

Lipophilicity ADME Blood-Brain Barrier Penetration

Researchers seeking a privileged tetrahydroquinoline scaffold with balanced lipophilicity (XLogP3 3.5) and fragment-compliant properties (MW 205.3, TPSA 21.3 Ų) often face limited access to the 6-methoxy-3-isopropyl substitution pattern. This compound addresses that gap directly. - Dual substitution creates a lipophilic-electronic profile not achievable with singly substituted or unsubstituted analogs. - Free secondary amine enables high-yielding N-derivatization for tubulin inhibitor or covalent probe libraries. - ≥97% purity (NLT) supports reliable parallel synthesis and screening.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 1017219-84-9
Cat. No. B13240795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
CAS1017219-84-9
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C)C1CC2=C(C=CC(=C2)OC)NC1
InChIInChI=1S/C13H19NO/c1-9(2)11-6-10-7-12(15-3)4-5-13(10)14-8-11/h4-5,7,9,11,14H,6,8H2,1-3H3
InChIKeyJUPSTCXLRFVYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline: Overview and Procurement Profile


6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline (CAS 1017219-84-9) is a bicyclic secondary amine featuring a 6-methoxy electron-donating group and a 3-isopropyl lipophilic substituent. The compound belongs to the 1,2,3,4-tetrahydroquinoline class, widely explored for tubulin polymerization inhibition [1] and CETP modulation [2]. Computed physicochemical properties from PubChem [3] assign a molecular weight of 205.30 g/mol, a calculated logP (XLogP3-AA) of 3.5, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 21.3 Ų, positioning this analogue as a moderately lipophilic fragment with drug-like features distinct from both unsubstituted and singly substituted comparators.

Dual 6-methoxy and 3-isopropyl substitution pattern supports specific target interaction studies.
Computed drug-like profile with balanced lipophilicity and polar surface area indicates compatibility with cell-based assays.
Viable tetrahydroquinoline scaffold for N-derivatization in tubulin inhibitor or covalent probe discovery workflows.

Why Generic Tetrahydroquinoline Analogs Cannot Replace This Compound


The 6-methoxy-3-isopropyl substitution pattern creates a unique lipophilic-electronic profile that cannot be mimicked by singly substituted or unsubstituted tetrahydroquinolines. Replacing the target compound with 6-methoxy-1,2,3,4-tetrahydroquinoline (CAS 120-15-0) removes the 3-isopropyl group, lowering the computed XLogP3 from 3.5 to approximately 1.8 and reducing molecular weight from 205.3 to 163.2 g/mol, which significantly alters tissue permeability and target binding [1]. Conversely, 3-isopropyl-1,2,3,4-tetrahydroquinoline (CAS 1017219-68-9) lacks the 6-methoxy group, depriving the scaffold of its key electron-donating moiety essential for colchicine-site tubulin interactions established in the N-aryl-6-methoxy series [2]. The dual substitution is therefore a minimal pharmacophore for specific target engagement, and any in-class substitution risks losing both potency and the ADME profile.

6-Methoxy-THQ analog
Lacks 3-isopropyl group; computed lipophilicity drops from ~3.5 to ~1.8 logP, which may alter cellular permeability and target partitioning profiles.
3-Isopropyl-THQ analog
Missing 6-methoxy hydrogen-bond acceptor; SAR indicates this group is reported as critical for colchicine-site tubulin binding pose; target engagement may not be reproduced.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage Over the Des-Isopropyl Analog

The target compound exhibits a computed XLogP3-AA of 3.5, compared to approximately 1.8 for 6-methoxy-1,2,3,4-tetrahydroquinoline (CAS 120-15-0), which lacks the 3-isopropyl group [1][2]. This +1.7 log unit increase corresponds to a roughly 50-fold higher partition coefficient, implying superior membrane permeability. The value of 3.5 resides within the optimal CNS drug space (typically logP 2–4), while 1.8 is below the commonly accepted lower bound [3].

Lipophilicity vs. des-isopropyl
Reported
XLogP3 3.5 vs ~1.8 (Δ +1.7 log units)
Supports higher membrane partitioning for cell-based and CNS permeability screening.
Computed value; experimental logD to verify.
Lipophilicity ADME Blood-Brain Barrier Penetration

Molecular Weight and TPSA Differentiation for BBB Permeability

The target compound has a molecular weight of 205.3 g/mol and TPSA of 21.3 Ų, compared to 175.3 g/mol and 12.0 Ų for 3-isopropyl-1,2,3,4-tetrahydroquinoline (CAS 1017219-68-9) [1]. Both compounds satisfy the MW <400 and TPSA <90 Ų criteria for BBB penetration; however, the additional methoxy group in the target compound raises TPSA by ~9 Ų, which may modulate P-glycoprotein recognition while maintaining passive permeability. The MW difference of 30 Da also impacts ligand efficiency metrics in fragment-based screening [2].

MW & TPSA vs. des-methoxy
Reported
MW 205.3 / TPSA 21.3 vs 175.3 / 12.0 (ΔMW +30, ΔTPSA +9.3)
Provides a balanced CNS multiparameter profile distinct from singly substituted analogs.
PubChem computed; CNS MPO context.
CNS Drug Discovery Physicochemical Properties Permeability

Hydrogen Bond Donor/Acceptor Count Differentiation

The target compound possesses 1 hydrogen bond donor (NH) and 2 hydrogen bond acceptors (OCH₃ and NH), identical to 6-methoxy-1,2,3,4-tetrahydroquinoline but distinct from 3-isopropyl-1,2,3,4-tetrahydroquinoline, which has 1 donor and 1 acceptor [1]. The additional methoxy acceptor provides an extra anchoring point for hydrogen bonding with biological targets such as the colchicine binding site on tubulin, where the 6-methoxy group participates in key interactions identified in co-crystal structures of related N-aryl analogues [2]. This difference means the des-methoxy analog is unlikely to recapitulate the same binding pose.

H-Bond donor/acceptor profile
Class-level
HBD=1, HBA=2 vs des-methoxy analog HBA=1
Additional methoxy HBA may facilitate colchicine-site H-bonding; direct binding data needed.
Class-level SAR inference; co-crystal validation pending.
Drug-Likeness Hydrogen Bonding Ligand Efficiency

Rotatable Bond Count and Conformational Flexibility

The target compound has 2 rotatable bonds (isopropyl C–C and methoxy C–O), compared to 1 rotatable bond for 6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS not specified but structurally determined), where three methyl groups are fixed to the ring [1]. The additional rotatable bond in the target provides conformational flexibility that may facilitate induced-fit binding to protein targets, at a moderate entropic cost. Conversely, the trimethyl analog's rigidity may favor pre-organized binding but reduces adaptability across different target conformations.

Rotatable bond count
Reported
2 rotatable bonds (isopropyl + methoxy)
Moderate conformational flexibility may support induced-fit binding to flexible protein sites.
Fragment-based design context.
Conformational Analysis Entropy Binding Affinity

Tubulin Polymerization Inhibitory Potential

The N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline series demonstrates that the 6-methoxy group is essential for tubulin colchicine-site binding, with active analogs (e.g., 6d) showing GI50 values of 1.5–1.7 nM against multiple cancer cell lines and tubulin assembly IC50 of 0.92–1.0 μM, comparable to combretastatin A-4 (IC50 0.96 μM) [1]. While the target compound lacks the N-aryl substituent and has not been directly tested in this assay, the presence of the 6-methoxy pharmacophore and the lipophilic 3-isopropyl group positions it as a viable core for further N-derivatization to achieve comparable potency. In contrast, 3-isopropyl-1,2,3,4-tetrahydroquinoline (no 6-methoxy) is predicted to be inactive in this assay based on SAR [1].

Tubulin polymerization potential
Class-level
6-methoxy pharmacophore present; N-aryl analog 6d shows cell GI50 1.5–1.7 nM, tubulin IC50 0.92–1.0 μM
Supports scaffold selection for N-derivatization; direct testing of target compound required.
Class-level inference; activity depends on N-substitution.
Tubulin Inhibitor Anticancer Colchicine Site

Computed Solubility and Drug-Likeness Profile

While experimental solubility data for the target compound are not publicly available, the computed LogS (ESOL) for the target is estimated at approximately -3.8, compared to -2.5 for 6-methoxy-1,2,3,4-tetrahydroquinoline and -3.1 for 3-isopropyl-1,2,3,4-tetrahydroquinoline [1]. The target's intermediate solubility suggests it will not precipitate in typical DMSO-stock aqueous buffers at screening concentrations (≤100 μM), while the 3-isopropyl analog may have solubility-limited assay performance. Additionally, the target compound satisfies all five Lipinski rule-of-five criteria (MW ≤500, logP ≤5, HBD ≤5, HBA ≤10) and has zero rule-of-five violations, as does 6-methoxy-THQ, but the higher logP of 3.5 gives it a better balance between solubility and permeability for cellular assays [2].

Computed solubility & drug-likeness
Reported
ESOL LogS ≈ -3.8; 0 Lipinski violations
Computed solubility compatible with DMSO→buffer screening at ≤100 μM.
Experimental solubility data not available.
Solubility Drug-Likeness Fragment-Based Screening

Optimized Application Scenarios in Drug Discovery and Chemical Biology


Lead Optimization of Tubulin Colchicine-Site Inhibitors

The 6-methoxy-3-isopropyl scaffold serves as a privileged core for N-derivatization to generate potent tubulin polymerization inhibitors. The established SAR from the N-aryl series confirms that the 6-methoxy group is indispensable for colchicine-site binding [1], and the 3-isopropyl substituent offers a unique lipophilic vector not explored in prior art. Researchers can procure this scaffold to synthesize focused libraries for anticancer screening, with the expectation of achieving nanomolar cytotoxicity upon appropriate N-substitution.

Covalent Cysteine-Reactive Probe Development

The 6-methoxy-tetrahydroquinoline core has been validated as a recognition element for cysteine-directed covalent probe discovery [2]. The target compound, with its free secondary amine, can be readily functionalized with diverse electrophilic warheads. Its computed logP of 3.5 ensures adequate cell permeability for intracellular target engagement, while the 3-isopropyl group may confer selectivity for specific cysteine microenvironments compared to less bulky analogs.

Lipophilic Fragment for CNS Target Screening

With a molecular weight of 205.3 Da, XLogP3 of 3.5, and TPSA of 21.3 Ų [3], this compound meets all fragment-based screening criteria (MW <300, clogP <3.5, HBD ≤3, HBA ≤3) and resides within the CNS MPO optimal space [4]. Its balanced properties make it suitable for fragment libraries targeting CNS enzymes or receptors, where the 3-isopropyl group provides shape complementarity to hydrophobic pockets.

Scalable Intermediate for Parallel Synthesis

The compound is commercially available at ≥95% purity (e.g., from MolCore) and can be used directly as a building block for amide formation, reductive amination, or N-alkylation reactions. The free NH group enables high-yielding diversification, while the 6-methoxy and 3-isopropyl substituents are stable under standard synthetic conditions (catalytic hydrogenation, acid/base workup). This makes it a reliable intermediate for parallel library synthesis in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Tubulin colchicine-site inhibitor SAR studies
6-Methoxy-3-isopropyl scaffold preserving key pharmacophore
Colchicine-site binding and N-derivatization activity profiling
Cysteine-reactive covalent probe development
Free secondary amine for electrophilic warhead attachment
Intracellular target engagement and cysteine selectivity profiling
CNS-oriented fragment screening
Balanced lipophilicity, moderate MW, low TPSA profile
CNS MPO compliance and permeability assessment in cell models
Scalable intermediate for parallel synthesis
Free NH for amidation, reductive amination or alkylation
Chemical stability and diversification yield under standard conditions
Quote Request

Request a Quote for 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.